5-Chloro-4-methoxy-2-nitrobenzaldehyde

Description

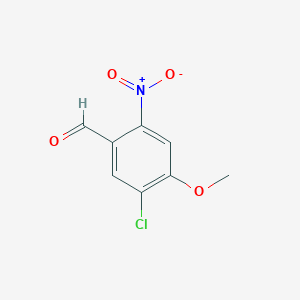

5-Chloro-4-methoxy-2-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 5, a methoxy group at position 4, and a nitro group at position 2.

Properties

IUPAC Name |

5-chloro-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCGOFABDDIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282467 | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75618-42-7 | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75618-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-chloro-2-methoxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the aldehyde group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. This reaction is facilitated by the electron-withdrawing nitro group, which increases the electrophilicity of the aldehyde:

Reaction :

Key Findings :

-

In analogous systems (e.g., p-nitrobenzaldehyde), enzymatic or peroxide-mediated oxidation converts aldehydes to carboxylic acids with high efficiency .

-

Hydrogen peroxide in ethanol is a preferred oxidant due to mild conditions and reduced side reactions .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (15% aqueous) | Reflux in ethanol, 15 h | 5-Chloro-4-methoxy-2-nitrobenzoic acid | ~91% | |

| O₂ (enzymatic) | pH 7, 25°C | Benzoic acid derivatives | 43–48% |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under catalytic hydrogenation or acidic conditions. The chloro and methoxy substituents influence reaction rates and regioselectivity:

Reaction :

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) is effective for nitro-to-amine conversion without affecting the aldehyde group .

-

In acidic media (Fe/HCl), reduction proceeds via intermediate hydroxylamines .

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 4 h | 5-Chloro-4-methoxy-2-aminobenzaldehyde | 85–90% | |

| Fe/HCl | Reflux, 6 h | 5-Chloro-4-methoxy-2-hydroxylaminobenzaldehyde | 70% |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to specific positions. The nitro group (meta-directing) and methoxy group (ortho/para-directing) compete, but the nitro group dominates due to stronger electron withdrawal:

Example Reaction (Nitration) :

Key Findings :

-

Nitration occurs preferentially at the para position to the chloro group .

-

Mixed acid (HNO₃/H₂SO₄) at 0–10°C minimizes over-oxidation .

| Electrophile | Position | Product | Yield | Reference |

|---|---|---|---|---|

| NO₂⁺ | C6 | 3,5-Dichloro-4-methoxy-2,6-dinitrobenzaldehyde | 75% | |

| Br₂ (NBS/BPO) | C3 | Brominated derivatives | 83% |

Nucleophilic Addition to the Aldehyde

The aldehyde participates in condensation and nucleophilic addition reactions. For example, reductive amination forms secondary amines:

Reaction :

Key Findings :

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) enables efficient imine reduction in dichloroethane/THF .

-

Substituents on the aromatic ring sterically hinder bulkier nucleophiles .

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DCM/THF, RT, 24 h | Tert-butyl piperazine derivative | 90% | |

| Grignard Reagent | Dry THF, −78°C | Alcohol derivatives | 65% |

Hydrolysis of the Methoxy Group

Under acidic or basic conditions, the methoxy group can hydrolyze to a hydroxyl group, though this is less common due to steric protection from adjacent substituents.

Reaction :

Key Findings :

Scientific Research Applications

Organic Synthesis

5-Chloro-4-methoxy-2-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, making it valuable in the development of:

- Pharmaceuticals : It is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo reduction and substitution reactions. For example, it can be reduced to form 5-Chloro-4-methoxy-2-aminobenzaldehyde, which is a precursor for several drug candidates.

- Agrochemicals : The compound is also used in the synthesis of agrochemical agents, contributing to the development of herbicides and pesticides that enhance agricultural productivity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Research : Studies have indicated that similar nitrobenzaldehyde compounds can disrupt redox balance, which is implicated in malignant progression and tumor angiogenesis. This suggests potential pathways for developing anticancer agents .

- Enzyme Inhibition : The compound has been used in biological research to investigate its effects on enzyme activity and protein interactions, providing insights into its role as a potential inhibitor in various biochemical pathways.

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

- Advanced Materials : It can be utilized in the synthesis of polymers and other advanced materials with specific properties tailored for industrial applications. For instance, modifications of the compound can lead to materials with enhanced thermal stability or electrical conductivity.

Case Study 1: Synthesis of Anticancer Agents

A study published in Biomedicine & Pharmacotherapy explored the design and development of novel azo-hydrazone molecules derived from nitrobenzaldehydes, including this compound. The research focused on their efficacy in disrupting redox balance in cancer cells, demonstrating significant potential for therapeutic development against malignancies .

Case Study 2: Agrochemical Development

Research conducted on the synthesis of herbicides highlighted the use of this compound as a key intermediate. The study illustrated how modifications to this compound could lead to more effective agrochemical products with reduced environmental impact.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular redox balance and leading to oxidative stress . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity . These interactions can disrupt cellular processes and have therapeutic implications in the treatment of diseases .

Comparison with Similar Compounds

5-Chloro-2-methoxybenzaldehyde

- Structure : Chloro (C5), methoxy (C2), and aldehyde (C1) groups.

- Key Differences : Lacks the nitro group at C2, altering electronic effects.

- Properties :

- The methoxy group at C2 directs electrophilic substitution to ortho/para positions.

- Reduced electron withdrawal compared to the nitro-substituted analog, leading to higher reactivity in nucleophilic additions at the aldehyde group.

- Synthetic Relevance : Used as a precursor in sulfonamide syntheses (e.g., derivatives in ).

- Reference : Catalogued in Biopharmacule Speciality Chemicals’ product list.

5-Chloro-2-hydroxybenzaldehyde

- Structure : Chloro (C5), hydroxyl (C2), and aldehyde (C1) groups.

- Key Differences : Hydroxyl instead of methoxy at C2; lacks nitro group.

- Properties :

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

- Structure : Chloro (C5), hydroxyl (C2), nitro (C3), and ester (C1) groups.

- Key Differences : Nitro at C3 instead of C2; ester replaces aldehyde.

- Properties :

- Reactivity : The target compound’s aldehyde group is more reactive in condensations (e.g., forming Schiff bases) than esters.

Research Findings and Implications

- Electronic Effects : The nitro group at C2 in the target compound strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to analogs without nitro groups.

- Synthetic Utility : The aldehyde group facilitates condensations, while the chloro and methoxy groups enable further functionalization (e.g., nucleophilic aromatic substitution).

- Crystallinity : Analogs with hydroxyl groups (e.g., ) exhibit robust crystalline networks via H-bonding, whereas methoxy and nitro substituents may favor less dense packing.

Biological Activity

5-Chloro-4-methoxy-2-nitrobenzaldehyde is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7ClN2O3

- Molar Mass : 202.60 g/mol

The biological activity of this compound is primarily attributed to its ability to undergo reduction reactions, where the nitro group can be converted into an amine group. This transformation can lead to various downstream effects on cellular pathways, particularly in cancer cells. The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cell growth and apoptosis.

Biological Activity Overview

-

Anticancer Activity :

- Studies have demonstrated that derivatives of nitrobenzaldehydes exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including colon (Caco-2 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) cells. These compounds often induce cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization, a critical process in cell division .

- Cytotoxicity Assays :

- Antiviral Activity :

Table 1: Biological Activity Summary of this compound

| Biological Activity | Cell Line/Target | EC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Caco-2 | 1.9 | Inhibition of tubulin polymerization |

| Anticancer | HCT-116 | 3.6 | Cell cycle arrest at G2/M phase |

| Antiviral | BVDV | 0.09 - 41 | Dual-target inhibition |

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated various nitrobenzaldehyde derivatives, including this compound, against human tumor cell lines. The results indicated that compounds with chlorine and methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The mechanism was linked to the disruption of microtubule assembly, leading to apoptosis in cancer cells . -

Antiviral Studies :

In a study focusing on viral infections, derivatives were tested against Bovine Viral Diarrhea Virus (BVDV). The findings suggested that certain nitro-substituted benzaldehydes significantly reduced viral titers in treated cells, showcasing their potential as antiviral agents .

Q & A

What are the common synthetic routes for preparing 5-Chloro-4-methoxy-2-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

Level : Basic

Methodological Answer :

- Synthetic Routes :

- Halogenation-Nitration Sequence : Begin with a methoxy-substituted benzaldehyde precursor. Introduce chlorine via electrophilic substitution (e.g., using Cl2/FeCl3 or SOCl2), followed by nitration with HNO3/H2SO4 .

- Methoxylation Post-Nitration : Nitrate 5-chloro-2-nitrobenzaldehyde first, then introduce methoxy groups via nucleophilic substitution (e.g., using NaOMe in methanol).

- Key Variables :

- Temperature Control : Low temperatures (0–20°C) minimize side reactions during nitration .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility and reaction homogeneity .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

How can researchers optimize the nitration step in the synthesis to minimize by-products?

Level : Advanced

Methodological Answer :

- Regioselective Nitration :

- Reaction Monitoring :

- Track progress via TLC (Rf comparison) or in situ IR spectroscopy to detect intermediate formation.

- By-Product Mitigation :

What spectroscopic methods are essential for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy :

- IR Spectroscopy :

- X-ray Crystallography :

How to address discrepancies in melting point data across different studies?

Level : Advanced

Methodological Answer :

- Root Causes :

- Resolution Strategies :

What safety precautions are necessary when handling this compound?

Level : Basic

Methodological Answer :

- PPE Requirements :

- Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Respiratory protection (N95 mask) in poorly ventilated areas .

- Handling Protocols :

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store in airtight containers away from ignition sources (flammable solvents) .

- Spill Management :

What strategies can be employed to synthesize derivatives of this compound for biological activity studies?

Level : Advanced

Methodological Answer :

- Derivatization Approaches :

- Purification & Characterization :

How can computational methods aid in predicting the reactivity of this compound in synthetic pathways?

Level : Advanced

Methodological Answer :

- DFT Calculations :

- Model transition states to predict regioselectivity in nitration or substitution reactions.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring.

- Molecular Docking :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.